molecular formula C14H22N4O3S2 B216375 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide

4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide

Cat. No. B216375
M. Wt: 358.5 g/mol
InChI Key: DJITXGVWVVIFQR-UHFFFAOYSA-N
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Description

4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide, also known as MPCC, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Mechanism of Action

The exact mechanism of action of 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide is not fully understood. However, it has been proposed that 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide may exert its biological effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which are involved in various biological processes.
Biochemical and Physiological Effects:
4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Additionally, 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide has been found to possess anti-angiogenic properties and has been shown to inhibit the growth of new blood vessels.

Advantages and Limitations for Lab Experiments

4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, one limitation of 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide. One area of research could focus on further elucidating the mechanism of action of 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide, which could provide insight into its potential therapeutic applications. Additionally, future research could investigate the use of 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide in combination with other compounds for the treatment of various diseases, such as cancer and inflammatory disorders. Finally, further studies could investigate the safety and toxicity of 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide in animal models, which could provide important information for the development of potential therapeutic applications.

Synthesis Methods

The synthesis of 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 3-(morpholin-4-yl)propyl isothiocyanate in the presence of a base. The reaction yields 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide as a white crystalline solid with a high degree of purity.

Scientific Research Applications

4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. 4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide has also been found to possess anti-tumor properties and has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.

properties

Product Name

4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide

Molecular Formula

C14H22N4O3S2

Molecular Weight

358.5 g/mol

IUPAC Name

1-(3-morpholin-4-ylpropyl)-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C14H22N4O3S2/c15-23(19,20)13-4-2-12(3-5-13)17-14(22)16-6-1-7-18-8-10-21-11-9-18/h2-5H,1,6-11H2,(H2,15,19,20)(H2,16,17,22)

InChI Key

DJITXGVWVVIFQR-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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